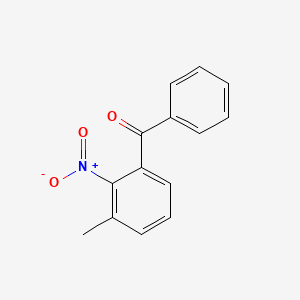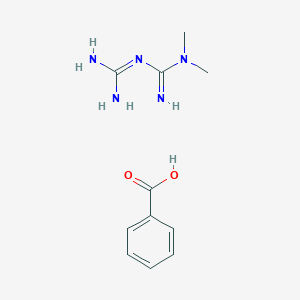
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate is a chemical compound with the molecular formula C11H17N5O2. It is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly notable for its potential therapeutic applications and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate typically involves the reaction of N,N-dimethylimidodicarbonimidic diamide with benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate involves its interaction with specific molecular targets and pathways. It is known to increase the sensitivity of peripheral tissues to insulin, enhance glucose uptake and utilization, and inhibit hepatic gluconeogenesis. These actions contribute to its therapeutic effects in managing metabolic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but with a higher risk of side effects.
Buformin: A biguanide with properties similar to metformin but less commonly used.
Uniqueness
Imidodicarbonimidic diamide, N,N-dimethyl-, benzoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its benzoate group enhances its solubility and stability, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
865778-78-5 |
|---|---|
Formule moléculaire |
C11H17N5O2 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
benzoic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C7H6O2.C4H11N5/c8-7(9)6-4-2-1-3-5-6;1-9(2)4(7)8-3(5)6/h1-5H,(H,8,9);1-2H3,(H5,5,6,7,8) |
Clé InChI |
VFOOBKSRCSGBBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)N=C(N)N.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


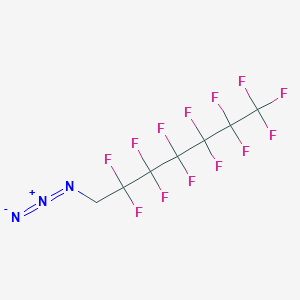
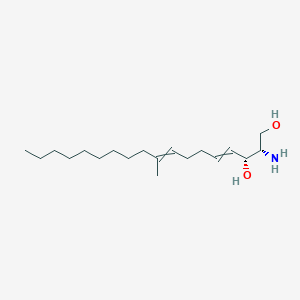
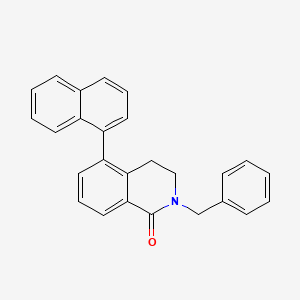
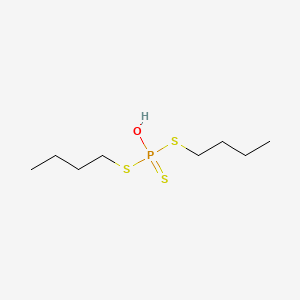
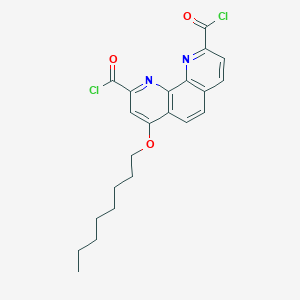
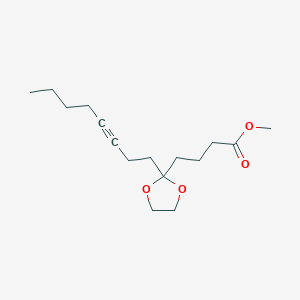
![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)
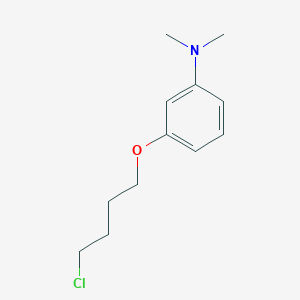
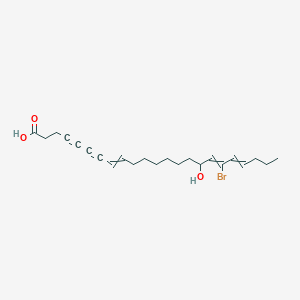
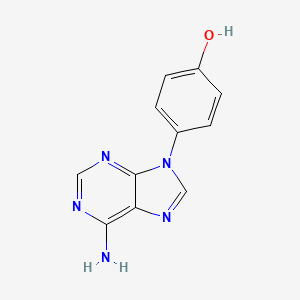
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
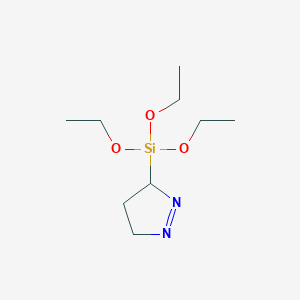
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
